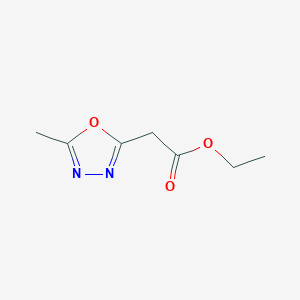

Ethyl 2-(5-methyl-1,3,4-oxadiazol-2-YL)acetate

Overview

Description

1,3,4-Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They exist in four regioisomeric forms and have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .

Synthesis Analysis

The synthesis of 1,3,4-oxadiazoles often involves the reaction of amidoximes with carboxylic acids and their derivatives, including acyl chlorides, esters, aldehydes, and cyclic anhydrides of dicarboxylic acids .

Molecular Structure Analysis

The oxadiazole ring system consists of two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .

Chemical Reactions Analysis

Oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .

Physical And Chemical Properties Analysis

The physical and chemical properties of oxadiazole compounds can vary significantly depending on their specific structure. For example, these compounds range from relatively inert to extremely sensitive in terms of their response to heat and impact .

Scientific Research Applications

Synthesis Routes and Reactivity

Ethyl (5-cyanomethyl-1,3,4-oxadiazol-2-yl)acetate demonstrates significant versatility in chemical synthesis. It can be prepared through the condensation of cyanoacetohydrazide with diethyl monoimidic malonate. This compound exhibits reactivity towards a variety of electrophilic reagents, leading to the production of 1,3,4-oxadiazolopyridines and pyridopyridazines, showcasing its utility in creating novel organic compounds (Elnagdi et al., 1988).

Synthesis of Oxadiazole Derivatives

The synthesis of 2, 5-disubstituted 1, 3, 4-oxadiazole derivatives involves the reaction of starting materials such as 4-chloro-m-cresol with ethyl chloroacetate, leading to various derivatives. These compounds have been evaluated for their analgesic and anti-inflammatory activities, highlighting the potential of ethyl 2-(5-methyl-1,3,4-oxadiazol-2-yl)acetate derivatives in medicinal chemistry (Dewangan et al., 2015).

Antimicrobial Activity

Newer carbazole derivatives synthesized from ethyl 2-(9H-carbazole-9-yl)acetate, a compound closely related to this compound, have shown significant antibacterial and antifungal activity. This underscores the importance of such compounds in developing new antimicrobial agents (Sharma et al., 2014).

Biological Evaluations

Compounds derived from ethyl 2-(1H-imidazol-1-yl)acetate, a structure similar to this compound, have been synthesized and tested for antibacterial activity against common bacteria. This research highlights the potential biomedical applications of 1,3,4-oxadiazole derivatives in treating infections (Al-badrany et al., 2019).

Corrosion Inhibition

1,3,4-oxadiazole derivatives have been studied for their corrosion inhibition properties on mild steel in sulfuric acid, demonstrating their utility in materials science and engineering. The formation of protective layers by these compounds suggests their potential application in protecting metals from corrosion (Ammal et al., 2018).

Mechanism of Action

Target of Action

Oxadiazoles, a class of compounds to which this molecule belongs, have been recognized for their high therapeutic values and have been the center of attention in drug discovery . They have shown promising results as anticancer agents .

Mode of Action

Oxadiazole derivatives have been evaluated as acetylcholinesterase inhibitors, indicating that they interact with the crucial amino acids present at the catalytic active site and peripheral anionic site of acetylcholinesterase .

Biochemical Pathways

Oxadiazoles have been associated with a wide range of biological activities, including anticancer, antidiabetic, antiviral, anti-inflammatory, antibacterial, antifungal, antimycobacterial, analgesic, anticonvulsant, tyrokinase inhibitor, cathepsin k inhibitor, and antioxidant properties .

Pharmacokinetics

In silico results of some oxadiazole derivatives indicated that they agree to the lipinski rules of five and theoretically present a positive oral bioavailability .

Result of Action

Oxadiazoles have been evaluated for their anticancer activity, with some compounds showing significant inhibitory activity .

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

Ethyl 2-(5-methyl-1,3,4-oxadiazol-2-YL)acetate has been found to exhibit significant acetylcholinesterase inhibitory activity . It interacts with the crucial amino acids present at the catalytic active site and peripheral anionic site of acetylcholinesterase . This interaction can influence the biochemical reactions involving acetylcholinesterase, an enzyme that plays a key role in neural signal transmission .

Cellular Effects

The cellular effects of this compound are primarily related to its inhibitory action on acetylcholinesterase . By inhibiting this enzyme, it can potentially influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, particularly acetylcholinesterase . It exerts its effects at the molecular level by inhibiting the activity of acetylcholinesterase, thereby affecting the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft .

Properties

IUPAC Name |

ethyl 2-(5-methyl-1,3,4-oxadiazol-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3/c1-3-11-7(10)4-6-9-8-5(2)12-6/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKFUCWBAGCQOEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=NN=C(O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5011-96-1 | |

| Record name | ethyl 2-(5-methyl-1,3,4-oxadiazol-2-yl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

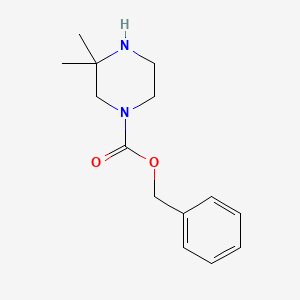

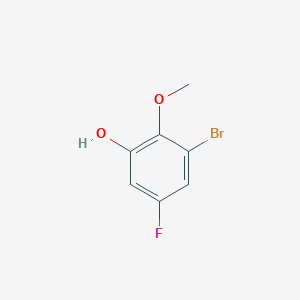

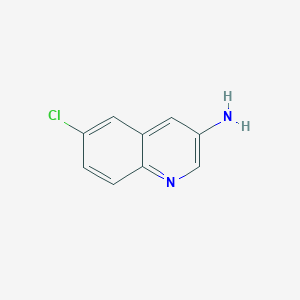

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(Piperazin-1-yl)pyridin-3-yl]methanamine](/img/structure/B1524404.png)

![3-[Benzyl(methyl)amino]benzoic acid](/img/structure/B1524409.png)

![3-amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide](/img/structure/B1524413.png)

![N-[(3-butoxyphenyl)methyl]-2-chloroacetamide](/img/structure/B1524415.png)

![1-[(2-Methyl-1,3-thiazol-5-yl)methyl]piperazine](/img/structure/B1524422.png)

![Methyl 2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}benzoate](/img/structure/B1524423.png)